Cas no 1789007-38-0 (5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride)

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
- 6-(aminomethyl)-1H-benzimidazol-2-amine;dihydrochloride
- Z1945984218
-
- インチ: 1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H
- InChIKey: XVCRCBXPYBBGAJ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1C(N)=NC2C=CC(CN)=CC1=2
計算された属性
- 水素結合ドナー数: 5
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 161
- トポロジー分子極性表面積: 80.7
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A640060-100mg |
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine Dihydrochloride |
1789007-38-0 | 100mg |
$ 365.00 | 2022-06-07 | ||
1PlusChem | 1P01BFSK-1g |
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 1g |
$1114.00 | 2025-03-19 | |
1PlusChem | 1P01BFSK-100mg |
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 100mg |
$410.00 | 2025-03-19 | |
1PlusChem | 1P01BFSK-250mg |
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 250mg |
$570.00 | 2025-03-19 | |
A2B Chem LLC | AW12500-5g |
5-(Aminomethyl)-1h-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 5g |
$3000.00 | 2024-04-20 | |
Enamine | EN300-185996-0.25g |
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 0.25g |
$481.0 | 2023-09-18 | |
Enamine | EN300-185996-2.5g |
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 2.5g |
$1903.0 | 2023-09-18 | |
1PlusChem | 1P01BFSK-500mg |
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 500mg |
$878.00 | 2025-03-19 | |
Enamine | EN300-185996-0.05g |
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 0.05g |
$226.0 | 2023-09-18 | |
A2B Chem LLC | AW12500-100mg |
5-(Aminomethyl)-1h-1,3-benzodiazol-2-amine dihydrochloride |
1789007-38-0 | 94% | 100mg |
$390.00 | 2024-04-20 |
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochlorideに関する追加情報
Introduction to 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (CAS No. 1789007-38-0)
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride, identified by the CAS number 1789007-38-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bis-amino-substituted benzodiazole derivative has garnered attention due to its unique structural properties and potential therapeutic applications. The presence of both an amino group and a hydrochloride salt form suggests a compound with enhanced solubility and bioavailability, which are critical factors in drug development.
The core structure of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride consists of a benzodiazole backbone, which is a well-known scaffold in the design of central nervous system (CNS) active agents. Benzodiazole derivatives are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. The addition of an aminomethyl group at the 5-position introduces additional functional diversity, enabling potential interactions with various biological targets. This modification may enhance the compound's ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing drug-like properties such as lipophilicity, solubility, and metabolic stability. The dihydrochloride salt form of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride is particularly advantageous as it improves water solubility, facilitating better absorption and distribution within the body. This feature is crucial for oral formulations and may contribute to more predictable pharmacokinetic profiles.
In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride make it a candidate for virtual screening against diverse biological targets. For instance, its ability to interact with GABA receptors and other CNS-related proteins suggests potential applications in treating neurological disorders such as anxiety disorders, epilepsy, and sleep disturbances.
Experimental studies have begun to explore the pharmacological profile of this compound. Initial in vitro assays indicate that 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride exhibits moderate affinity for certain GABAergic receptors. Furthermore, its structural similarity to known anxiolytics allows for comparative analysis of binding affinities and functional effects. These preliminary findings are encouraging and warrant further investigation into its potential as a lead compound for novel therapeutics.
The synthesis of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the benzodiazole core followed by functionalization at the 5-position with an aminomethyl group. The final step involves salt formation with hydrochloric acid to enhance stability and solubility. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to improve efficiency and selectivity.
Quality control and analytical characterization are essential aspects of pharmaceutical development. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the identity and purity of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride. These methods provide detailed structural information and ensure that the compound meets stringent regulatory standards before proceeding to preclinical testing.
Preclinical studies are critical for evaluating the safety and efficacy of new compounds before they can be tested in human subjects. In animal models, 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride has shown promising results in reducing anxiety-like behaviors without significant sedation at therapeutic doses. These findings suggest that it may have a favorable risk-benefit profile compared to existing treatments. Additionally, studies on its metabolic stability indicate that it is not rapidly degraded by key liver enzymes, which could lead to longer-lasting effects.
The potential applications of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride extend beyond traditional anxiolytic uses. Its unique structural features may also make it useful in treating other conditions such as insomnia or chronic pain syndromes associated with CNS dysfunction. Further research is needed to fully elucidate its mechanism of action and therapeutic potential across different disease states.
Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing the development of novel compounds like 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride. Open scientific communication through publications in peer-reviewed journals and participation in international conferences facilitate knowledge sharing and accelerate progress in drug discovery pipelines.
The future direction for this compound includes exploring its interactions with other biological pathways that may contribute to its therapeutic effects or side effects. Techniques such as protein-protein interaction studies and systems biology approaches can provide insights into how 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride modulates cellular processes at a molecular level.
In conclusion,5-(aminomethyl)-1H-1,3-benzodiazol-2-aminedihydrochloride (CAS No. 1789007- 38- 0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, enhanced solubility, and preliminary pharmacological activity make it an attractive compound for addressing unmet medical needs. With continued research efforts, it has the potential to contribute significantly to advancements in treating neurological disorders and improving patient outcomes.
1789007-38-0 (5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride) 関連製品
- 2138188-22-2(1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-)
- 1013-69-0(Noreugenin)
- 33300-85-5(5-CHLORO-5H-DIBENZOPHOSPHOLE)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)
- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)
- 71630-32-5(Benzeneacetic acid, 4-amino-α-hydroxy-, (R)- (9CI))
- 2227820-70-2(rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine)
- 2680687-17-4(tert-butyl N-6-(fluorosulfonyl)naphthalen-1-ylcarbamate)
- 1805842-42-5(Ethyl 3-(4-(carboxymethyl)-3-methylphenyl)propanoate)
- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)




